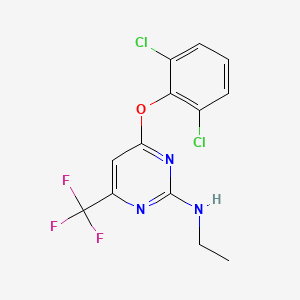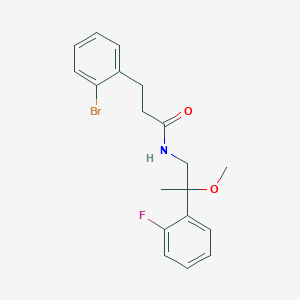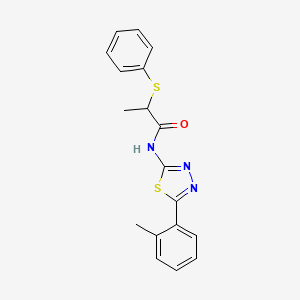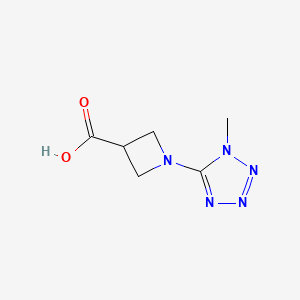
4-(2,6-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(2,6-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their diverse pharmacological properties. Pyrimidine derivatives are known for their anti-inflammatory, antitumor, and antibacterial activities, making them valuable in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of chalcone derivatives with guanidine hydrochloride in the presence of a solvent such as dimethylformamide . Other methods include cyclization reactions, aza-Wittig reactions, and nucleophilic substitution, followed by coupling reactions such as Suzuki coupling . These methods yield various substituted pyrimidine compounds, which are then characterized by spectral analysis, including 1H NMR, 13C NMR, and mass spectrometry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is confirmed through techniques such as X-ray crystallography. This allows for the determination of the crystal system, space group, and cell constants, providing detailed insight into the molecular geometry and the arrangement of molecules in the crystal lattice . Hydrogen bonding and π-stacking interactions are common features that contribute to the stability of the crystal structure .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution and coupling reactions. These reactions are often used to introduce different substituents onto the pyrimidine ring, which can significantly alter the compound's biological activity . The reactivity of these compounds is influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can affect these properties and the overall reactivity of the compound . Theoretical studies, including density functional theory (DFT) calculations, can provide insights into the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are important for understanding the chemical behavior of these compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been used in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid. These analogues exhibit an orthogonal intramolecular C–F···C=O interaction, which may stabilize certain conformations of the molecules (Sukach et al., 2015).
- It's also involved in the synthesis of novel imidazo[1,2-a]pyrimidine compounds, indicating its utility in creating diverse heterocyclic compounds (J. Liu, 2013).
Applications in Organic Chemistry
- In organic chemistry, the compound is used to study the control of regio- and enantioselectivity in asymmetric organocatalytic additions. This research provides insights into the selectivity of reactions involving pyrimidin-2(1H)-ones (Sukach et al., 2014).
- A study on novel pyrimidines with extended π-conjugated chains utilized this compound, highlighting its role in synthesizing complex organic structures (Harutyunyan et al., 2020).
Role in Quantum Chemistry
- Quantum chemical characterization studies use this compound to investigate hydrogen bonding sites in pyrimidine derivatives, which is crucial for understanding molecular interactions (Traoré et al., 2017).
Pharmaceutical and Biological Research
- In pharmaceutical research, the compound is involved in the synthesis of various derivatives for potential biological activities. For instance, its derivatives have been evaluated for their antihypertensive activity (Bennett et al., 1981), antiallergy activity (Suzuki et al., 1992), and as anticancer agents (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
4-(2,6-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2F3N3O/c1-2-19-12-20-9(13(16,17)18)6-10(21-12)22-11-7(14)4-3-5-8(11)15/h3-6H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHCWPAQANNICY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)OC2=C(C=CC=C2Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-dichlorophenoxy)-N-ethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Fluorophenyl)methyl]-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B3004902.png)
![8-benzyl-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3004903.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B3004906.png)


![4-((3-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3004912.png)
![Diisopropyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B3004913.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B3004914.png)
![Ethyl 4-[3-methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)


![methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3004922.png)